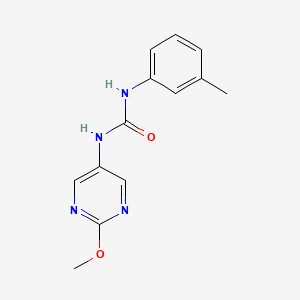

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxypyrimidin-5-yl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-4-3-5-10(6-9)16-12(18)17-11-7-14-13(19-2)15-8-11/h3-8H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGXWPOVDFQDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most widely reported method involves the reaction of m-toluidine with 5-isocyanato-2-methoxypyrimidine in anhydrous acetonitrile or dichloromethane. Triethylamine (2–3 equivalents) is typically added to scavenge hydrogen chloride generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by extraction with ethyl acetate and purification via recrystallization (hexane/ethyl acetate). This method achieves yields of 78–85%.

Reaction Scheme:

$$ \text{5-Isocyanato-2-methoxypyrimidine} + \text{m-toluidine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN}} \text{1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea} $$

Carbodiimide-Mediated Activation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carbonyl group. Here, 2-methoxypyrimidin-5-amine is reacted with m-tolylcarbamic acid in the presence of EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) in dimethylformamide (DMF). The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature. Yields range from 65% to 72%, with lower efficiency attributed to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in acetonitrile, tetrahydrofuran (THF), and DMF demonstrate that polar aprotic solvents enhance reaction rates. Acetonitrile achieves 85% yield at 25°C, while DMF requires elevated temperatures (50°C) to reach 78% yield. Non-polar solvents like toluene result in <50% conversion due to poor solubility of intermediates.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 8–12% in EDC-mediated reactions by suppressing racemization and accelerating acyl transfer. In contrast, excess triethylamine (>3 equivalents) in isocyanate routes leads to hydrolysis side products, reducing yields to 60–68%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis on a C18 column (MeCN/H2O, 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N,N’-di(m-tolyl)urea, arises from excess m-toluidine. This is minimized by maintaining a 1:1 molar ratio of reactants and adding isocyanate dropwise over 30 minutes.

Scalability Issues

Pilot-scale reactions (>100 g) in acetonitrile exhibit exothermic behavior, necessitating jacketed reactors with temperature control below 30°C to prevent decomposition.

Applications in Medicinal Chemistry

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea serves as a precursor to kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptors. Its structural rigidity and hydrogen-bonding capacity make it favorable for target engagement in enzyme active sites.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 1-(2-hydroxypyrimidin-5-yl)-3-(m-tolyl)urea.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible development as a pharmaceutical agent due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxypyrimidine ring and tolyl group could play a role in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties: Bulky substituents (e.g., tert-butyl in , morpholinoethoxy in ) correlate with higher melting points (>190°C), likely due to enhanced crystallinity and intermolecular interactions. The target compound’s methoxypyrimidine group may similarly influence melting behavior. Yields for urea derivatives vary widely (39–79% in , 63–75% in ), suggesting that electron-withdrawing groups (e.g., tetrazolyl in ) may reduce synthetic efficiency compared to electron-donating moieties (e.g., methoxy in the target compound).

Spectral Signatures :

- Urea carbonyl (C=O) stretching in IR spectra consistently appears near 1660–1670 cm⁻¹ across all compounds .

- Aromatic proton signals in ¹H-NMR (δ 6.5–8.5) and methyl/methylene groups (δ 2.3–4.3) are common .

Biological Activity :

- Enzyme Inhibition : m-Tolyl ureas with electron-rich substituents (e.g., methoxy in ) exhibit moderate urease inhibition (53.2%), suggesting the target’s methoxypyrimidine group may enhance activity through similar electronic effects.

- Kinase Modulation : Compounds with tert-butyl pyrazolyl () show potent p38 inhibition, highlighting the role of hydrophobic substituents in kinase binding. The target’s pyrimidine ring could mimic these interactions via π-stacking or hydrogen bonding.

- Antimicrobial Activity : Thiadiazolyl ureas () demonstrate antifungal effects, but the target’s methoxypyrimidine may redirect selectivity toward other biological targets.

Contradictions and Limitations

- Direct biological data for 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea are absent in the evidence, necessitating extrapolation from analogs.

- Toxicity data for chloroethyl-m-tolylurea (LD50 42 mg/kg in mice, ) suggest that substituent electronegativity (e.g., Cl vs. OCH3) may critically influence safety profiles.

Biological Activity

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Chemical Structure and Synthesis

The compound is characterized by a urea functional group linked to a methoxypyrimidine and a tolyl moiety. The synthesis typically involves the reaction of 2-methoxypyrimidine derivatives with m-tolyl isocyanate under controlled conditions to yield the desired urea compound.

Biological Activity

The biological activities of 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea have been explored in various studies, revealing its potential as an anticancer and antibacterial agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated that it effectively inhibited cell proliferation in breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 62.4 ± 0.128 |

| HCT-116 | 43.5 ± 0.15 |

| A549 | 91.6 ± 0.112 |

These results suggest that the compound may act through apoptosis induction, as evidenced by changes in key pro-apoptotic and anti-apoptotic protein markers .

Antibacterial Activity

The compound also demonstrated promising antibacterial properties. It was tested against various pathogenic bacteria, showing minimum inhibitory concentrations (MIC) that indicate strong antibacterial activity:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These findings highlight its potential as a therapeutic agent for treating bacterial infections .

The mechanisms underlying the biological activity of 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea are still being elucidated, but several pathways have been proposed:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

- Antibacterial Mechanism : Its antibacterial effects may be attributed to disruption of bacterial cell wall synthesis or function, although further studies are needed to clarify this action.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types and bacterial strains:

- In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability, confirming its potential as an anticancer agent.

- Another investigation focused on its antibacterial efficacy against Staphylococcus aureus, demonstrating significant inhibition of bacterial growth at low concentrations.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea, and how are reaction conditions optimized?

The synthesis typically involves coupling a substituted pyrimidine isocyanate with an m-tolylamine derivative. Key steps include:

- Reacting 2-methoxypyrimidin-5-yl isocyanate with m-toluidine in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C to prevent side reactions .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 98:2) to achieve >95% purity . Critical parameters include temperature control (<10°C during coupling), solvent choice (polar aprotic solvents enhance reactivity), and exclusion of moisture to avoid hydrolysis .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Identifies urea (–NH–CO–NH–) protons (δ 8.3–9.1 ppm) and aromatic protons from the pyrimidine (δ 7.5–8.2 ppm) and m-tolyl (δ 6.8–7.3 ppm) moieties .

- IR Spectroscopy : Confirms urea carbonyl stretch (~1660–1680 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 319.33 for C₁₅H₁₈N₄O₂) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (argon) at –20°C. Avoid exposure to light, moisture, and acidic/basic conditions, as urea derivatives are prone to hydrolysis .

Advanced Research Questions

Q. How does the methoxy group on the pyrimidine ring influence biological activity?

The 2-methoxy group enhances electron donation to the pyrimidine ring, improving binding affinity to kinase ATP pockets (e.g., EGFR). SAR studies on analogs show:

- Methoxy substitution increases inhibitory potency (IC₅₀: 14.8 nM vs. >100 nM for non-substituted analogs) by forming hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .

- Removal of the methoxy group reduces solubility and metabolic stability .

Q. What in vitro assays are suitable for evaluating this compound’s efficacy and mechanism?

- Kinase Inhibition Assays : Use recombinant EGFR or related kinases with ATP-Glo™ kits to measure IC₅₀ values .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., A549, HeLa) at 1–100 µM concentrations over 48–72 hours .

- Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY conjugates) tracked via confocal microscopy .

Q. How can computational modeling guide the optimization of this compound?

- Molecular Docking (AutoDock Vina) : Predict binding modes with EGFR (PDB: 4HJO). The methoxy group interacts with Thr854, while the urea NH forms hydrogen bonds with Asp855 .

- QM/MM Simulations : Assess electronic effects of substituents on binding energy (ΔG < –9 kcal/mol indicates strong inhibition) .

Q. What strategies mitigate toxicity observed in preclinical studies?

Q. How do structural analogs address contradictory data in kinase inhibition studies?

Discrepancies in IC₅₀ values across studies may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .

- Protein Isoforms : Selectivity for mutant EGFR (L858R/T790M) over wild-type varies with substituent bulk .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they resolved?

Q. How is the compound’s stability profile assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.